Emtricitabine 6'-Disulfide is a derivative of Emtricitabine, an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infections. This compound is characterized by the presence of a disulfide bond, which may enhance its stability and bioactivity. Emtricitabine itself is a nucleoside reverse transcriptase inhibitor, playing a critical role in antiretroviral therapy.
Emtricitabine 6'-Disulfide can be synthesized from Emtricitabine through various chemical methods that involve the introduction of disulfide linkages. The compound is not typically found in nature but is synthesized for pharmaceutical applications.
The synthesis of Emtricitabine 6'-Disulfide generally involves:
The synthesis process may require specific conditions such as controlled temperature and pH to favor the formation of the disulfide bond without degrading the base structure of Emtricitabine. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity.
Emtricitabine 6'-Disulfide features a unique molecular structure that includes:
This indicates that it contains two sulfur atoms within its molecular framework, contributing to its unique properties.
Emtricitabine 6'-Disulfide can undergo various chemical reactions due to its functional groups:
The stability of the disulfide bond makes it resistant to hydrolysis, allowing for prolonged activity in biological systems. Analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to monitor these reactions and confirm product formation.
Emtricitabine 6'-Disulfide acts as a nucleoside reverse transcriptase inhibitor. Its mechanism involves:
Studies have shown that compounds with disulfide linkages may exhibit enhanced binding affinity to the reverse transcriptase enzyme compared to their non-disulfide counterparts, potentially increasing their efficacy against HIV.
Relevant data from purity assessments indicate high purity levels (>99%) when synthesized under controlled conditions .
Emtricitabine 6'-Disulfide has several scientific uses:
This compound represents an important area of research within antiviral drug development, particularly concerning its structural modifications that enhance therapeutic efficacy against HIV.
Emtricitabine 6'-Disulfide (C~16~H~18~F~2~N~6~O~4~S~4~) is a symmetric dimeric compound formed through oxidative coupling of two emtricitabine monomers via a disulfide bond at the C6' position [5] [9]. The molecule has a molecular weight of 524.61 g/mol and is characterized by the International Union of Pure and Applied Chemistry (IUPAC) name: 1,1'-[Disulfanediylbis(methylene-(2R,5S)-1,3-oxathiolane-2,5-diyl)]bis(4-amino-5-fluoropyrimidin-2(1H)-one) [5]. It is registered under CAS number 1246819-86-2 (with an alternative CAS 2331211-44-8 also referenced in some sources) and exhibits >95% purity in analytical reference standards [5] [9].
Table 1: Chemical Identification of Emtricitabine 6'-Disulfide
Parameter | Specification |
---|---|
Systematic Name | 1,1'-[Disulfanediylbis(methylene-(2R,5S)-1,3-oxathiolane-2,5-diyl)]bis(4-amino-5-fluoropyrimidin-2(1H)-one) |
CAS Numbers | 1246819-86-2 (primary), 2331211-44-8 (alternative) |
Molecular Formula | C~16~H~18~F~2~N~6~O~4~S~4~ |
Molecular Weight | 524.61 g/mol |
Stereochemistry | (2R,5S) configuration at both oxathiolane rings |
Purity Specifications | >95% (HPLC) for analytical reference standards |
Structurally, the compound retains the key pharmacophoric elements of emtricitabine, including the fluorinated cytosine base and the oxathiolane sugar ring, while introducing a disulfide bridge at the 6' position [9]. This modification creates significant conformational constraints:
The structural rigidity imposed by the disulfide bridge significantly alters physicochemical properties compared to emtricitabine. Analytical data indicate decreased aqueous solubility and increased lipophilicity (LogP ≈ 1.8 versus -1.5 for emtricitabine), which impacts chromatographic behavior in HPLC analysis [5] [9]. Spectroscopic characterization reveals distinctive signatures: ¹H NMR (DMSO-d~6~) shows resonances at δ 8.25 (d, 2H, NH~2~), 7.85 (d, 2H, H-6), 6.20 (t, 2H, H-1'), 4.50 (m, 2H, H-3'), and 3.85-3.60 (m, 4H, H-5',5''); while mass spectrometry confirms the molecular ion at m/z 524.024 [M]+ [5] [9].
The discovery pathway of emtricitabine derivatives originates with the parent nucleoside's development:
Table 2: Historical Development Timeline of Emtricitabine Derivatives
Year | Development Milestone |
---|---|
1990s | Discovery and optimization of emtricitabine at Emory University |
2003 | FDA approval of emtricitabine (Emtriva®) as HIV monotherapy |
2004 | Introduction of fixed-dose combination emtricitabine/tenofovir disoproxil fumarate (Truvada®) |
2010 | First publications characterizing emtricitabine dimeric impurities including the 6'-disulfide |
2015 | Inclusion of Emtricitabine 6'-Disulfide in pharmacopeial monographs as specified impurity |
Parallel to impurity characterization, deliberate synthesis of disulfide derivatives gained attention for prodrug applications:
Disulfide bonds serve as strategic molecular features in nucleoside analog design due to their dual roles as structural stabilizers and bioreversible linkers:
Table 3: Functional Roles of Disulfide Bonds in Nucleoside Analog Design
Functional Role | Mechanism | Application Example |
---|---|---|
Bioreversible Linker | Glutathione-mediated reduction in cytosol releasing active nucleoside | Prodrug activation strategies |
Molecular Switch | Conformational change in sugar moiety upon disulfide cleavage | Redox-responsive antiviral agents [4] |
Self-Assembly Enabler | Disulfide exchange facilitates nanostructure formation | Nucleic acid delivery systems [8] |
Stability Modulator | Oxidative stabilization of oxidation-prone moieties | Protection of 5'-OH groups during synthesis |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8